Cas no 10225-01-1 (Carbamodithioic acid,dimethyl-, 1,4-butanediyl ester (9CI))

Carbamodithioic acid,dimethyl-, 1,4-butanediyl ester (9CI) structure
10225-01-1 structure
Product name:Carbamodithioic acid,dimethyl-, 1,4-butanediyl ester (9CI)
CAS No:10225-01-1
MF:C10H20N2S4
MW:296.5392
CID:198144
PubChem ID:82466

Carbamodithioic acid,dimethyl-, 1,4-butanediyl ester (9CI) Chemical and Physical Properties

Names and Identifiers

    • Carbamodithioic acid,dimethyl-, 1,4-butanediyl ester (9CI)
    • 1,4-butanediyl bis(dimethyldithiocarbamate)
    • 4-(dimethylcarbamothioylsulfanyl)butyl N,N-dimethylcarbamodithioate
    • AC1L33GY
    • AC1Q7ESP
    • AG-D-10926
    • AR-1I0997
    • butane-1,4-diyl bis(dimethylcarbamodithioate)
    • butane-1,4-diyl bis(dimethyldithiocarbamate)
    • CTK4A0865
    • EINECS 233-541-8
    • Bis(dimethyldithiocarbamic acid)1,4-butanediyl
    • Bis(dimethyldithiocarbamic acid)tetramethylene ester
    • 10225-01-1
    • DTXSID00144832
    • NS00023128
    • Butylene bis(dimethyldithiocarbamate)
    • Inchi: InChI=1S/C10H20N2S4/c1-11(2)9(13)15-7-5-6-8-16-10(14)12(3)4/h5-8H2,1-4H3
    • InChI Key: NLILEBBDWYPPKA-UHFFFAOYSA-N
    • SMILES: CN(C(SCCCCSC(N(C)C)=S)=S)C

Computed Properties

  • Exact Mass: 296.0512
  • Monoisotopic Mass: 296.051
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 7
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 121A^2
  • XLogP3: 3

Experimental Properties

  • Density: 1.205
  • Boiling Point: 383.7°Cat760mmHg
  • Flash Point: 185.8°C
  • Refractive Index: 1.619
  • PSA: 6.48
  • LogP: 2.92600

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